molecular formula C19H33N5O3 B2649518 tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate CAS No. 2034335-03-8

tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate

Cat. No.: B2649518
CAS No.: 2034335-03-8
M. Wt: 379.505
InChI Key: MGYXOLZLXZBXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes substitution reactions, particularly in the context of click chemistry. It is known to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Common Reagents and Conditions:

    Reagents: Copper(I) catalysts, azides, alkynes.

    Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions are triazole-linked compounds, which are valuable in various chemical biology applications .

Mechanism of Action

The mechanism by which tert-butyl 4-({[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]carbamoyl}methyl)piperidine-1-carboxylate exerts its effects is primarily through its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings . This process is highly efficient and biocompatible, making it suitable for various applications in chemical biology .

Properties

IUPAC Name

tert-butyl 4-[2-[[3-methyl-1-(triazol-1-yl)butan-2-yl]amino]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N5O3/c1-14(2)16(13-24-11-8-20-22-24)21-17(25)12-15-6-9-23(10-7-15)18(26)27-19(3,4)5/h8,11,14-16H,6-7,9-10,12-13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYXOLZLXZBXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.